Xanthohumol - 569-83-5

Xanthohumol

Catalog Number: EVT-3162366
CAS Number: 569-83-5
Molecular Formula: C21H22O5
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Xanthohumol is a natural product belonging to the class of prenylated chalcones. It is primarily found in the lupulin glands of the female inflorescences of the hop plant (Humulus lupulus L.). [, , , ] This plant is widely known for its use in beer brewing, where xanthohumol contributes to the bitter taste. [, ] Besides its role in brewing, xanthohumol has garnered significant attention from the scientific community due to its broad spectrum of potential pharmacological activities. [, , , , , , , , , , , ] These activities suggest its potential application in various fields, including cancer prevention, anti-inflammatory treatments, and combating chronic diseases. [, , , , , , , , , ]

Future Directions
  • Clinical Trials: More human clinical trials are needed to validate the efficacy and safety of xanthohumol in treating various diseases. [, ]
  • Bioavailability Enhancement: Developing novel delivery systems, such as nanoparticles or micellar formulations, could improve its poor bioavailability and enhance its therapeutic potential. [, , ]
  • Structure-Activity Relationship Studies: Synthesizing and evaluating xanthohumol analogs could lead to the discovery of more potent and selective therapeutic agents. [, ]
  • Understanding Molecular Mechanisms: Further research is needed to fully elucidate the complex molecular mechanisms underlying its diverse biological effects. [, , , , ]
Source and Classification

Xanthohumol is primarily sourced from the flowers of the hop plant. It is classified under the following categories:

  • Chemical Class: Flavonoids
  • Sub-class: Chalcones
  • Natural Product: Prenylated flavonoid
Synthesis Analysis

The synthesis of xanthohumol can be approached through various methods, including extraction from natural sources and synthetic pathways.

Synthetic Methods

  1. Traditional Extraction: Historically, xanthohumol was extracted from hops, but this method yields low quantities and is labor-intensive.
  2. Synthetic Approaches:
    • A notable synthetic route involves a six-step process starting from naringenin, which includes:
      • Friedel-Crafts Acylation: To introduce acyl substituents.
      • Mitsunobu Reaction: For alkylation and introducing prenyl groups.
      • Claisen Rearrangement: To form the desired chalcone structure.
      • Deprotection Steps: Utilizing acid-sensitive protecting groups to prevent unwanted cyclization into isoxanthohumol .
  3. De Novo Biosynthesis: Recent advancements have utilized engineered yeast (Saccharomyces cerevisiae) to synthesize xanthohumol from glucose by optimizing metabolic pathways, significantly improving yield .

Technical Parameters

  • Reaction conditions often include specific temperatures (e.g., reflux at 200 °C) and solvents (e.g., dichloroethane) to enhance yield and selectivity during synthesis .
Molecular Structure Analysis

Xanthohumol has a complex molecular structure characterized by:

  • Molecular Formula: C₂₁H₂₃O₅
  • Molecular Weight: 366.41 g/mol
  • The structure features a prenyl group attached to an aromatic ring, contributing to its biological activity.

Structural Features

  • The compound's structure includes multiple hydroxyl groups that are critical for its antioxidant properties.
  • The presence of the prenyl group enhances lipophilicity, facilitating better interaction with biological membranes.
Chemical Reactions Analysis

Xanthohumol undergoes several chemical reactions, particularly in metabolic processes:

  1. Metabolism: In vivo studies show that xanthohumol is metabolized into various forms, including 8-prenylnaringenin and 6-prenylnaringenin through spontaneous cyclization .
  2. Phase I and II Metabolism: The compound is subjected to hydroxylation, sulfation, and glucuronidation by gut microbiota, leading to a variety of metabolites that exhibit different biological activities .

Relevant Technical Details

  • The metabolic pathways involve enzymatic reactions that modify the prenyl group and hydroxyl functionalities, impacting bioavailability and efficacy.
Mechanism of Action

Xanthohumol exhibits its pharmacological effects through various mechanisms:

  1. Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
  2. Inhibition of Enzymes: Xanthohumol selectively inhibits thioredoxin reductase, an enzyme involved in redox regulation, leading to increased reactive oxygen species production and apoptosis in cancer cells .
  3. Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

Data and Analyses

Studies have shown that xanthohumol induces apoptosis in cancer cell lines (e.g., HeLa cells) at low concentrations (IC50 = 1.4 μM), highlighting its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Xanthohumol possesses distinct physical and chemical properties:

  • Melting Point: 143–144 °C
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Spectroscopic Data:
    • Infrared (IR) spectra reveal characteristic absorption bands corresponding to hydroxyl groups and aromatic systems.
Applications

Xanthohumol has diverse applications across several fields:

  1. Pharmaceuticals: Due to its anticancer properties, it is being explored for developing novel cancer therapies.
  2. Nutraceuticals: Its antioxidant capacity makes it a candidate for dietary supplements aimed at reducing oxidative stress.
  3. Food Industry: Xanthohumol's flavor profile contributes to its use in beer production, while its health benefits promote interest in functional foods.

Scientific Research

Ongoing research focuses on enhancing biosynthetic pathways for increased yield, understanding its metabolic products' roles, and exploring additional therapeutic applications related to cardiovascular health and metabolic disorders.

Biosynthesis Pathways and Metabolic Engineering

Prenylation Mechanisms in Chalcone Biosynthesis

Prenylation constitutes the definitive biosynthetic step conferring xanthohumol's bioactive properties. This reaction attaches a dimethylallyl diphosphate (DMAPP) moiety to the chalcone scaffold (naringenin chalcone, NC) at the C-3' position, catalyzed by membrane-bound prenyltransferases (PTases) in hop glandular trichomes. Humulus lupulus prenyltransferase 1 (HlPT1) exhibits stringent regioselectivity for this position, with structural analyses revealing a deep hydrophobic binding pocket accommodating the prenyl donor while positioning the chalcone acceptor via π-π stacking interactions [1] [10]. The enzyme demonstrates broad substrate promiscuity in vitro, accepting various flavonoids, though its catalytic efficiency toward naringenin chalcone remains highest in planta [4].

Biochemical optimization of prenylation faces significant challenges due to pH sensitivity. HlPT1 operates optimally at pH 7.5–8.5 – a plastid-compatible alkaline environment. However, yeast cytosol (pH ≈ 6.0) substantially diminishes activity. Buffering engineered yeast cultures at pH 5.4 partially rescued activity (2.8-fold DMX increase) but accelerated spontaneous cyclization of the unstable NC precursor to naringenin, creating a competing loss pathway [1]. Alternative PTases from diverse plant species exhibit varying efficiencies in heterologous systems:

Table 1: Comparison of Prenyltransferase Efficiency in Heterologous Xanthohumol Precursor (DMX) Production

PTase SourceOrganismRelative DMX Yield (%)Catalytic Features
HlPT1LHumulus lupulus100 (Reference)Native specificity, membrane-bound
MaIDTMorus alba≈150Chalcone-specific
LaPT1Lupinus albus≈170High DMAPP affinity
CtIDTCudrania tricuspidata≈120Soluble, chalcone-specific
NphBStreptomyces sp.<50Soluble, broad substrate range

[1]

Notably, Lupinus albus LaPT1 outperformed native HlPT1L in yeast, suggesting superior compatibility with the microbial host environment or enhanced kinetic properties [1]. Protein engineering efforts targeting HlPT1's solubility, pH optimum, and DMAPP binding affinity represent ongoing strategies to overcome the prenylation bottleneck.

Enzymatic Regulation of Xanthohumol Production in Humulus lupulus

Xanthohumol biosynthesis occurs almost exclusively within the lupulin glands of female hop cones, demonstrating strict spatial and temporal regulation. Transcriptomic analyses reveal coordinated expression of:

  • Phenylpropanoid Pathway Enzymes: Phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) generate p-coumaroyl-CoA.
  • Type III Polyketide Synthases: Chalcone synthase (CHS_H1) catalyzes the stepwise condensation of p-coumaroyl-CoA with three malonyl-CoA units, yielding naringenin chalcone (NC).
  • Modifying Enzymes: HlPT1 (prenyltransferase) and HlOMT1 (O-methyltransferase) sequentially modify NC to form xanthohumol [4] [10].

Crucially, non-catalytic chalcone isomerase-like proteins (CHILs) interact directly with CHS_H1 and HlPT1, forming metabolon complexes that channel NC toward prenylation and methylation while minimizing non-productive cyclization to flavanones. Silencing CHIL2 expression in hop significantly reduced xanthohumol accumulation, confirming its essential scaffolding role [4] [9]. Furthermore, the final O-methylation step, catalyzed by S-adenosylmethionine (SAM)-dependent xanthohumol O-methyltransferase (HlOMT1), exhibits high specificity for the prenylated demethylxanthohumol (DMX) substrate. HlOMT1 expression tightly correlates with xanthohumol accumulation during cone development, peaking during the resin-rich stages [10].

Table 2: Key Enzymes and Regulatory Factors in Xanthohumol Biosynthesis in Hops

Enzyme/RegulatorGeneFunctionImpact on Xanthohumol Biosynthesis
Chalcone SynthaseCHS_H1Catalyzes naringenin chalcone (NC) formationRate-limiting initial flavonoid step
PrenyltransferaseHlPT1Attaches DMAPP to C-3' of NCDefines prenylflavonoid structure
O-MethyltransferaseHlOMT1Methylates 4'-OH of DMXFinal step yielding xanthohumol
Chalcone Isomerase-Like 2CHIL2Scaffolds CHS_H1-HlPT1 complexPrevents NC cyclization, enhances flux to DMX
PAL/C4H/4CLPAL, C4H, 4CLGenerates p-coumaroyl-CoASupplies aromatic precursor

[4] [9] [10]

Environmental factors (light intensity, nutrient status) and developmental cues coordinately modulate the transcription of this biosynthetic gene cluster, ultimately determining xanthohumol yield in different hop cultivars and growth conditions.

Biotransformation Pathways to Isoxanthohumol and 8-Prenylnaringenin

Xanthohumol undergoes extensive enzymatic and chemical transformations yielding bioactive derivatives with distinct pharmacological profiles:

  • Chemical Isomerization to Isoxanthohumol (IX): Under acidic conditions (e.g., beer brewing, stomach pH) or alkaline processing, xanthohumol's labile chalcone ring undergoes intramolecular Michael addition, cyclizing irreversibly to form the flavanone isoxanthohumol (IX). This represents the major conversion pathway during brewing, explaining xanthohumol's low beer concentrations (typically 0.1-10 mg/L despite higher hop input) [8] [10].
  • Hepatic Biotransformation: Human and rat liver microsomes metabolize xanthohumol via cytochrome P450 (CYP)-mediated reactions. Primary Phase I metabolites include dihydroxanthohumol (via carbonyl reduction) and dehydrocycloxanthohumol (via cyclization and dehydration). CYP1A2, CYP2C19, and CYP3A4 are major contributors, with kinetics indicating multiple binding sites [3] [7]. Crucially, IX serves as the primary precursor for the potent phytoestrogen 8-prenylnaringenin (8-PN) via hepatic CYP-catalyzed O-demethylation.
  • Gut Microbial Conversion: Intestinal microbiota significantly contribute to xanthohumol metabolism:
  • Eubacterium ramulus reduces xanthohumol to α,β-dihydroxanthohumol (DXN) and further demethylates 8-PN to O-desmethylxanthohumol and O-desmethyl-DXN [5].
  • Eubacterium limosum demethylates IX to 8-PN via its tetrahydrofolate-dependent O-demethylase system. This bacterium efficiently converts purified IX to 8-PN (>90% conversion under optimal conditions). However, conversion rates plummet when using complex spent hop extracts due to antimicrobial hop constituents (e.g., residual bitter acids) inhibiting bacterial growth and enzyme activity. Resting cell biotransformations at pH 7.8-8.0 partially overcome this inhibition [8].

Table 3: Major Biotransformation Pathways of Xanthohumol and Key Catalysts

Parent CompoundProductTransformation TypePrimary Catalyst(s)Conditions/Notes
Xanthohumol (Xn)Isoxanthohumol (IX)Intramolecular CyclizationAcid/Base catalysisRapid in beer wort/acidic pH
Isoxanthohumol (IX)8-Prenylnaringenin (8-PN)O-DemethylationHepatic CYP1A2; Eubacterium limosum O-demethylaseMajor activation step (potent estrogen)
Xanthohumol (Xn)Dihydroxanthohumol (DXN)Carbonyl ReductionHepatic AKRs; Eubacterium ramulus reductasesDetoxification pathway?
8-Prenylnaringenin (8-PN)O-Desmethylxanthohumol (DMX)O-DemethylationEubacterium ramulus O-demethylaseReversal of final methylation step in plants

[3] [5] [7]

These transformations profoundly impact bioavailability and bioactivity, converting xanthohumol into compounds with altered estrogenicity (8-PN), antioxidant capacity, and pharmacokinetic profiles.

Synthetic Biology Approaches for Enhanced Xanthohumol Yield

Traditional extraction from hops faces limitations of low yield (<1% dry weight), seasonal variability, and chemical complexity. De novo microbial biosynthesis offers a sustainable alternative. Saccharomyces cerevisiae has been engineered for complete xanthohumol production from glucose through systematic pathway reconstruction and optimization:

  • Pathway Modularization and Balancing: The pathway was divided into four modules:
  • Module I (p-Coumaric acid): Engineered tyrosine hyperproduction (ARO4K229L, ARO7G141S) and deletion of phenylpyruvate decarboxylase (ARO10Δ) to enhance L-tyrosine flux.
  • Module II (Malonyl-CoA): Overexpression of acetyl-CoA carboxylase (ACC1S659A, S1157A) under constitutive promoter (PTEF1) and cytosolic ATP-citrate lyase (ACL) to boost malonyl-CoA, the essential CHS substrate.
  • Module III (Prenylation - DMX): Expression of codon-optimized FjTAL, HlCCL1, CHS_H1, and HlPT1L plus HlCHIL2. Critical enhancement involved mutating farnesyl diphosphate synthase (Erg20N127W) to reduce competitive DMAPP consumption, increasing intracellular DMAPP availability 3.2-fold. Coupled with high-copy plasmid expression of optimized PTase (LaPT1), this boosted DMX titers 83-fold to 4.0 mg/L [1] [6] [9].
  • Module IV (Methylation - Xanthohumol): Expression of HlOMT1 completed the pathway, yielding 142 μg/L xanthohumol.
  • Subcellular Compartmentalization: Targeting the entire p-coumaroyl-CoA to DMX pathway (enzymes from Modules I-III) to peroxisomes harnessed the organelle's native CoA and acetyl-CoA pools, further enhancing flux and reducing cytotoxic intermediate accumulation. Peroxisomal engineering contributed significantly to the overall yield improvement [1] [9].

  • Enzyme Fusion and Cofactor Engineering: Creating fusion proteins between CHS_H1 and HlPT1L improved substrate channeling. Supplementing media with SAM precursors (methionine) enhanced the final O-methyltransferase step catalyzed by HlOMT1 [1].

Current titers remain low for industrial production. Future efforts focus on dynamic pathway regulation, transporter engineering to reduce product toxicity, and screening improved PTase/OMT variants using directed evolution. Combining these strategies with high-cell-density fermentation holds promise for economically viable microbial xanthohumol production [1] [6] [9].

Table 4: Key Metabolic Engineering Strategies for Xanthohumol Production in Yeast

Engineering StrategyTarget/ModificationEffect on Xanthohumol Precursor (DMX)Resulting Xanthohumol Titer
Precursor Supply EnhancementARO4K229L, ARO7G141S, ARO10Δ; ACC1OE52% increase in NC/N poolNot achieved (Pre-pathway)
DMAPP Availability BoostErg20N127W mutation + IDI1/tHMG1OE12 μg/L DMX (initial production)Not achieved
Prenyltransferase OverexpressionHigh-copy HlPT1L plasmid7.7-fold DMX increase (104 μg/L)Not achieved
Alternative PTase ExpressionLaPT1 expression121 μg/L DMXNot achieved
Peroxisomal TargetingCompartmentalization of Modules I-IIISignificant flux increase (Part of 83-fold total)-
Full Pathway + MethylationExpression of HlOMT1-142 μg/L
Buffered Media (pH 5.4)Cytosolic pH optimization for PTase2.8-fold DMX increase (from YS116 base)Not measured

[1] [6] [9]

These pioneering studies demonstrate the feasibility of microbial xanthohumol production and provide a blueprint for engineering complex plant natural products in yeast.

Properties

CAS Number

569-83-5

Product Name

Xanthohumol

IUPAC Name

(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+

InChI Key

ORXQGKIUCDPEAJ-YRNVUSSQSA-N

SMILES

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C

Synonyms

1-(2,4-dihydroxy-6-methoxy-3-(3-methyl-2-butenyl)phenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
desmethylxanthohumol
xanthohumol

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C

Isomeric SMILES

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)C

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